L-Malic Acid

Description

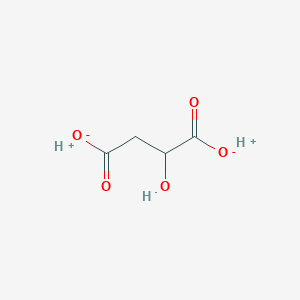

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26999-59-7 | |

| Record name | Poly(β-L-malic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26999-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30273987 | |

| Record name | (2S)-2-Hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30273987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, white crystalline powder, granules, or needles; acid taste; odourless or having a very faint caramellic acrid odour and a tart aciduous taste | |

| Record name | L-(-)-Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | l-Malic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 1.4 ml alcohol (in ethanol) | |

| Record name | l-Malic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

97-67-6 | |

| Record name | L-Malic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Malic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Malic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-Hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30273987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3TZF807X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 °C | |

| Record name | Malic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of L-Malic Acid in Plant Metabolism: A Technical Guide to its Biosynthetic Pathways

Abstract

L-malic acid (malate) is a pivotal organic acid in plant physiology, occupying a central node in carbon metabolism. Its roles extend from being a key intermediate in the tricarboxylic acid (TCA) cycle to functioning as an osmolyte, a regulator of cytosolic pH, and a crucial component in specialized metabolic pathways such as Crassulacean acid metabolism (CAM) and C4 photosynthesis.[1][2] This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in plants, intended for researchers, scientists, and professionals in drug development. The guide delves into the key enzymatic steps, their regulation, and subcellular compartmentalization. Furthermore, it offers detailed, field-proven experimental protocols for the quantification of this compound and the characterization of key biosynthetic enzymes, alongside data presentation and visualization tools to facilitate a deeper understanding of these fundamental processes.

Introduction: The Multifaceted Importance of this compound

This compound is far more than a simple metabolic intermediate. Its accumulation and flux through various cellular compartments are tightly regulated and are integral to a plant's ability to adapt to its environment. Key functions include:

-

Energy Metabolism: As a central component of the TCA cycle, malate is crucial for cellular respiration and the generation of ATP and reducing equivalents (NADH and FADH2).[3][4][5]

-

Carbon Fixation: In C4 and CAM plants, malate serves as a temporary storage and transport molecule for CO2, concentrating it around RuBisCO to enhance photosynthetic efficiency and minimize photorespiration.[6]

-

Stomatal Regulation: Malate accumulation in guard cells increases turgor pressure, leading to stomatal opening for gas exchange.[7]

-

pH Homeostasis: The synthesis and degradation of malate in the cytoplasm help to buffer and maintain cellular pH.[8]

-

Nutrient Acquisition and Stress Tolerance: Secretion of malate by roots can help in the acquisition of phosphorus and in conferring tolerance to aluminum toxicity.[1][9]

-

Biosynthetic Precursor: Malate provides carbon skeletons for the synthesis of amino acids and other organic molecules.[1]

This guide will explore the primary pathways responsible for the synthesis of this versatile molecule.

Core Biosynthetic Pathways of this compound

The biosynthesis of this compound in plants is not confined to a single linear pathway but is rather a network of interconnected reactions occurring in different subcellular compartments. The primary routes for malate synthesis are the TCA cycle and anaplerotic pathways involving the fixation of CO2.

The Tricarboxylic Acid (TCA) Cycle: A Central Hub for Malate Metabolism

The TCA cycle, located in the mitochondrial matrix, is a fundamental pathway for the oxidation of acetyl-CoA derived from glycolysis and fatty acid breakdown.[3][4][5] Within this cycle, L-malate is synthesized from fumarate and is also a precursor for oxaloacetate.

Key Enzymatic Step:

-

Fumarase: This enzyme catalyzes the reversible hydration of fumarate to L-malate.

While the TCA cycle is a core source of malate, its primary role is catabolic. For net biosynthesis of malate, anaplerotic pathways are essential to replenish TCA cycle intermediates that are withdrawn for other biosynthetic processes.[10][11]

Diagram of the TCA Cycle's Role in this compound Biosynthesis

Caption: The TCA cycle's central role in L-Malate synthesis.

Anaplerotic Pathways: Replenishing the Carbon Pool

Anaplerotic reactions are crucial for the net synthesis of L-malate by replenishing TCA cycle intermediates, particularly oxaloacetate.[10][11] The primary anaplerotic pathway in the plant cytosol involves the carboxylation of phosphoenolpyruvate (PEP).

Key Enzymes and Steps:

-

Phosphoenolpyruvate Carboxylase (PEPC): This cytosolic enzyme catalyzes the irreversible carboxylation of PEP, derived from glycolysis, to form oxaloacetate (OAA).[6][7][12] PEPC has a high affinity for bicarbonate (HCO3-) and is a key regulatory point in malate biosynthesis.[13]

-

Malate Dehydrogenase (MDH): The OAA produced by PEPC is then rapidly reduced to L-malate by cytosolic NAD-dependent malate dehydrogenase (cMDH), consuming NADH.[12]

This two-step pathway is a major contributor to the cytosolic pool of L-malate, which can then be transported to other organelles or stored in the vacuole.[14][15]

Diagram of the Anaplerotic Pathway for this compound Biosynthesis

Caption: The anaplerotic pathway for cytosolic L-Malate synthesis.

The Glyoxylate Cycle: A Specialized Pathway in Certain Tissues

In germinating seeds of oilseed plants and in senescing leaves, the glyoxylate cycle provides a mechanism to convert stored lipids into carbohydrates. This pathway, which partially overlaps with the TCA cycle and is localized in specialized peroxisomes called glyoxysomes, also contributes to L-malate biosynthesis.

Key Enzymes:

-

Isocitrate Lyase (ICL): Cleaves isocitrate to glyoxylate and succinate.

-

Malate Synthase (MS): Condenses glyoxylate with acetyl-CoA to form L-malate.[10]

The succinate produced can be transported to the mitochondrion and enter the TCA cycle to be converted to malate and then oxaloacetate for gluconeogenesis.

Subcellular Compartmentalization and Transport

The biosynthesis and metabolism of this compound are spatially organized within the plant cell, with distinct pools of malate present in the cytosol, mitochondria, chloroplasts, and vacuoles.[8][16] Transport of malate across the membranes of these organelles is mediated by specific dicarboxylate transporters and is crucial for coordinating metabolic fluxes.[2][15] For instance, the "malate valve" facilitates the transfer of reducing equivalents (NADPH) between the chloroplasts, cytosol, and mitochondria.[17]

Regulation of this compound Biosynthesis

The synthesis of L-malate is tightly regulated at multiple levels to meet the metabolic demands of the plant.

-

Allosteric Regulation: PEPC is a key regulatory enzyme. It is allosterically activated by phosphorylated sugars like glucose-6-phosphate and triose phosphates, signaling high glycolytic flux.[6] Conversely, it is subject to feedback inhibition by L-malate and aspartate.[6]

-

Post-Translational Modification: The activity of PEPC is also regulated by reversible phosphorylation. Phosphorylation of a serine residue near the N-terminus, catalyzed by PEPC kinase, increases its activity and reduces its sensitivity to malate inhibition.[6]

-

Transcriptional Regulation: The expression of genes encoding key enzymes such as PEPC and malic enzyme can be regulated by developmental cues and environmental stresses.[8][16]

Experimental Protocols for the Study of this compound Biosynthesis

A thorough understanding of this compound biosynthesis requires robust experimental methodologies. The following section provides detailed protocols for the quantification of this compound and the assay of key enzyme activities.

Quantification of this compound

Method: Enzymatic determination using L-malate dehydrogenase.

Principle: L-malate is oxidized to oxaloacetate by L-malate dehydrogenase (L-MDH) with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of this compound in the sample.[18][19] To ensure the complete conversion of L-malate, the oxaloacetate formed is removed from the equilibrium by reacting it with glutamate in the presence of aspartate aminotransferase (AST/GOT).[19]

Step-by-Step Protocol:

-

Sample Preparation:

-

For liquid samples (e.g., fruit juice, cell culture medium), dilute to obtain an this compound concentration between 0.005 and 0.30 g/L.[18] If the sample is colored or turbid, clarify by centrifugation or filtration.

-

For solid samples (e.g., plant tissue), homogenize a known weight of the sample in distilled water.[19] Heat at 60°C for 30 minutes if necessary to aid extraction.[19] Centrifuge or filter the extract and dilute as needed.

-

-

Assay Procedure:

-

Set a spectrophotometer to a wavelength of 340 nm.

-

Prepare cuvettes for a blank (using water instead of sample) and the sample.

-

Pipette the following into each cuvette:

-

1.0 mL Buffer/Glutamate solution

-

0.2 mL NAD+ solution

-

1.0 mL Distilled water

-

0.1 mL Sample solution

-

-

Mix and read the initial absorbance (A1) after approximately 3 minutes.

-

Start the reaction by adding 0.02 mL of L-MDH/AST suspension to each cuvette.

-

Mix and incubate for approximately 5-10 minutes at room temperature.

-

Read the final absorbance (A2).

-

-

Calculation:

-

Calculate the change in absorbance (ΔA) for both the sample and the blank: ΔA = A2 - A1.

-

Subtract the ΔA of the blank from the ΔA of the sample to get ΔA_L-malate.

-

The concentration of this compound (g/L) can be calculated using the following formula, which is based on the extinction coefficient of NADH at 340 nm:

-

Concentration (g/L) = (V_final × MW) / (ε × d × V_sample × 1000) × ΔA_L-malate

-

Where:

-

V_final = final volume in the cuvette (mL)

-

MW = molecular weight of this compound (134.09 g/mol )

-

ε = extinction coefficient of NADH at 340 nm (6.3 L/mmol/cm)

-

d = light path of the cuvette (cm)

-

V_sample = sample volume (mL)

-

-

-

Data Presentation:

| Sample | A1 (Initial Absorbance) | A2 (Final Absorbance) | ΔA (A2 - A1) | ΔA_L-malate (Sample ΔA - Blank ΔA) | This compound Concentration (g/L) |

| Blank | |||||

| Sample 1 | |||||

| Sample 2 |

Enzyme Activity Assay: Phosphoenolpyruvate Carboxylase (PEPC)

Method: Coupled spectrophotometric assay.

Principle: The activity of PEPC is determined by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH).[20][21][22] The rate of decrease in absorbance at 340 nm is proportional to the PEPC activity.

Step-by-Step Protocol:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 5 mM MgCl2, 1 mM EDTA, 5 mM DTT, and protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

-

The supernatant contains the crude enzyme extract.

-

-

Assay Procedure:

-

Set a spectrophotometer to 340 nm and maintain the temperature at 25-30°C.

-

Prepare a reaction mixture containing:

-

100 mM HEPES-KOH buffer (pH 8.0)

-

10 mM MgCl2

-

10 mM NaHCO3

-

0.2 mM NADH

-

2-5 units of malate dehydrogenase (MDH)

-

Plant extract

-

-

Equilibrate the mixture in the spectrophotometer for 2-3 minutes to establish a baseline.

-

Initiate the reaction by adding the substrate, phosphoenolpyruvate (PEP), to a final concentration of 2-5 mM.

-

Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

-

-

Calculation:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Enzyme activity (U/mg protein) can be calculated as:

-

Activity = (ΔA/min × V_total) / (ε × V_extract × [Protein])

-

Where:

-

V_total = total volume of the assay (mL)

-

ε = extinction coefficient of NADH at 340 nm (6.22 L/mmol/cm)

-

V_extract = volume of the enzyme extract used (mL)

-

[Protein] = protein concentration of the extract (mg/mL)

-

One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

-

-

-

Data Presentation:

| Sample | ΔA/min | Protein Concentration (mg/mL) | PEPC Activity (U/mg protein) |

| Control | |||

| Treatment 1 | |||

| Treatment 2 |

Metabolic Flux Analysis (MFA)

For a more dynamic and systems-level understanding of this compound biosynthesis, 13C-based metabolic flux analysis (13C-MFA) is a powerful technique.[23][24] This method involves feeding the plant or cell culture with a 13C-labeled substrate (e.g., 13C-glucose) and then analyzing the isotopic labeling patterns of downstream metabolites, including L-malate, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).[23] By applying computational models, the in vivo fluxes through the different biosynthetic pathways can be quantified, providing insights into the relative contributions of the TCA cycle and anaplerotic pathways to malate synthesis under different conditions.[24][25]

Experimental Workflow for 13C-MFA:

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex and highly regulated process that is central to plant growth, development, and adaptation. The interplay between the TCA cycle and anaplerotic pathways, occurring across different subcellular compartments, highlights the metabolic flexibility of plants. A thorough understanding of these pathways is crucial for efforts aimed at improving crop yield, nutrient use efficiency, and stress tolerance. Future research, integrating advanced techniques such as metabolic flux analysis, proteomics, and genetic engineering, will undoubtedly continue to unravel the intricate details of this compound metabolism and its regulation, opening new avenues for agricultural and biotechnological applications.

References

- Current time information in Manila, PH. (n.d.). Google.

- Vance, C. P. (n.d.). Malate plays a central role in plant nutrition. Experts@Minnesota.

- Sun, J., Wang, X., & Zhang, C. (n.d.). Roles of malic enzymes in plant development and stress responses. Taylor & Francis Online.

- Wikipedia contributors. (n.d.). Phosphoenolpyruvate carboxylase. Wikipedia.

- Asanuma, M., & Oota, Y. (1988). Role of malate synthesis mediated by phosphoenolpyruvate carboxylase in guard cells in the regulation of stomatal movement. PubMed.

- Zhang, Y., Li, M., & Ma, F. (2024). Accumulation and regulation of malate in fruit cells. Maximum Academic Press.

- Lee, C. P., Eubel, H., & O'Shea, C. (2020). The versatility of plant organic acid metabolism in leaves is underpinned by mitochondrial malate–citrate exchange. Oxford Academic.

- Sun, J., Wang, X., & Zhang, C. (2019). Roles of malic enzymes in plant development and stress responses. PMC.

- Smithson, D. C., An, S., & Schultz, P. G. (2010). Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes. ACS Publications.

- Britannica, The Editors of Encyclopaedia. (2023, November 27). Metabolism. Britannica.

- Welsh, K. M., & Scopes, R. K. (1985). Variation in apparent enzyme activity in two-enzyme assay systems: phosphoenolpyruvate carboxylase and malate dehydrogenase. PubMed.

- Zabalza, A., & Van Dongen, J. T. (2016). Role(s) of the circulating malate for the redox regulation of plant cells under light and dark conditions. ResearchGate.

- Allen, D. K., & Young, J. D. (2023). Expression of malic enzyme reveals subcellular carbon partitioning for storage reserve production in soybeans. Plant Physiology.

- Garcés, R., & Martínez-Force, E. (2014). Characterization of malate synthesis pathways. Expression profiles show... ResearchGate.

- Creative Proteomics MFA. (n.d.). Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis. Creative Proteomics.

- Gessler, A., Tcherkez, G., & Peuke, A. D. (2016). Metabolic Fate of the Carboxyl Groups of Malate and Pyruvate and their Influence on δ13C of Leaf-Respired CO2 during Light Enhanced Dark Respiration. Frontiers.

- Ting, I. P., & Osmond, C. B. (1973). Multiple Forms of Plant Phosphoenolpyruvate Carboxylase Associated with Different Metabolic Pathways. PMC - NIH.

- Setién, I., & Aparicio-Tejo, P. M. (2018). Pearson correlations between phosphoenolpyruvate carboxylase (PEPC),... ResearchGate.

- Li, M., & Ma, F. (2021). Allelic variation of MdMYB123 controls malic acid content by regulating MdMa1 and MdMa11 expression in apple. PubMed Central.

- Chen, J., & Wang, Y. (2020). Microbial Biosynthesis of this compound and Related Metabolic Engineering Strategies: Advances and Prospects. Frontiers.

- Gibon, Y., & Stitt, M. (2004). A Robot-Based Platform to Measure Multiple Enzyme Activities in Arabidopsis Using a Set of Cycling Assays. PubMed Central.

- Huang, S., & Millar, A. H. (2016). Activity Assay for Plant Mitochondrial Enzymes. ResearchGate.

- Li, H., & Ma, F. (2023). Overexpression of GmCSY3 Enhances Soybean Tolerance to Excess Iron and Aluminum. MDPI.

- RahrBSG. (n.d.). This compound (L-MALATE). RahrBSG.

- FAO. (n.d.). dthis compound. FAO.

- Allen, D. K., & Young, J. D. (2023). Expression of malic enzyme reveals subcellular carbon partitioning for storage reserve production in soybeans. ResearchGate.

- Smithson, D. C., & An, S. (2010). Fig. 2. Optimization of PEPC-MDH assay system. Data were collected... ResearchGate.

- Kumar, D., & Kumar, R. (2021). Non-canonical and developmental roles of the TCA cycle in plants. PMC - PubMed Central.

- Sun, J., Wang, X., & Zhang, C. (2019). Roles of malic enzymes in plant development and stress responses. ResearchGate.

- Zhang, B., & Fernie, A. R. (2023). The Role of TCA Cycle Enzymes in Plants. ResearchGate.

- Chen, J., & Wang, Y. (2020). Microbial Biosynthesis of this compound and Related Metabolic Engineering Strategies: Advances and Prospects. ResearchGate.

- Creative Proteomics. (n.d.). Explore TCA Cycle Functions in Plant Metabolism. Creative Proteomics.

- Fernie, A. R., & Zhang, Y. (2018). On the role of the tricarboxylic acid cycle in plant productivity. ResearchGate.

- Britannica, The Editors of Encyclopaedia. (2023, December 31). tricarboxylic acid cycle. Britannica.

- Scheffen, M., & Erb, T. J. (2022). Synthetic anaplerotic modules for the direct synthesis of complex molecules from CO2. PMC - PubMed Central.

- Wikipedia contributors. (n.d.). Anaplerotic reactions. Wikipedia.

- Chen, J., & Wang, Y. (2020). Microbial Biosynthesis of this compound and Related Metabolic Engineering Strategies: Advances and Prospects. PMC - NIH.

- PathBank. (2022, December 25). Gluconeogenesis from this compound. PathBank.

- Verma, M. (2020). METABOLIC FLUX ANALYSIS IN PLANT METABOLIC NETWORK. World Journal of Pharmaceutical Research.

- da Fonsêca, A., & de Andrade, A. D. (2002). Determination of Malic Acid in Real Samples by Using Enzyme Immobilized Reactors and Amperometric Detection. ResearchGate.

- Verma, M. (2020). (PDF) METABOLIC FLUX ANALYSIS IN PLANT METABOLIC NETWORK. ResearchGate.

- Xue, J., & Wang, Y. (2019). The Role of Malic Enzyme on Promoting Total Lipid and Fatty Acid Production in Phaeodactylum tricornutum. Frontiers.

- ABO. (n.d.). This compound, UV method. ABO.

- NZYtech. (n.d.). This compound, colorimetric method. NZYtech.

- Zambanini, T., & Buescher, J. M. (2017). Flux estimates for the ¹³C-based metabolic flux analysis of RWB525... ResearchGate.

Sources

- 1. experts.umn.edu [experts.umn.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. Non-canonical and developmental roles of the TCA cycle in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tricarboxylic acid cycle | Biochemistry, Metabolism, Enzymes | Britannica [britannica.com]

- 6. Phosphoenolpyruvate carboxylase - Wikipedia [en.wikipedia.org]

- 7. Role of malate synthesis mediated by phosphoenolpyruvate carboxylase in guard cells in the regulation of stomatal movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Metabolism - Anaplerosis, Reactions, Pathways | Britannica [britannica.com]

- 11. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Metabolic Fate of the Carboxyl Groups of Malate and Pyruvate and their Influence on δ13C of Leaf-Respired CO2 during Light Enhanced Dark Respiration [frontiersin.org]

- 14. maxapress.com [maxapress.com]

- 15. Allelic variation of MdMYB123 controls malic acid content by regulating MdMa1 and MdMa11 expression in apple - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Roles of malic enzymes in plant development and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rahrbsg.com [rahrbsg.com]

- 19. abo.com.pl [abo.com.pl]

- 20. Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Variation in apparent enzyme activity in two-enzyme assay systems: phosphoenolpyruvate carboxylase and malate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 24. rjlbpcs.com [rjlbpcs.com]

- 25. researchgate.net [researchgate.net]

natural sources of L-Malic Acid for extraction

An In-Depth Technical Guide to the Extraction of L-Malic Acid from Natural Sources for Pharmaceutical and Research Applications

Authored by a Senior Application Scientist

Abstract

This compound, the naturally occurring stereoisomer of malic acid, is a C4-dicarboxylic acid of significant interest to the pharmaceutical, food, and beverage industries.[1] Its role as a metabolic intermediate in the citric acid cycle in all living organisms underscores its biocompatibility and makes it a valuable chiral building block and excipient in drug development.[2] While petrochemical synthesis yields a racemic mixture of D- and this compound, the demand for enantiomerically pure this compound has driven the exploration of its extraction from natural sources.[3][4] This guide provides a comprehensive technical overview of the primary natural sources of this compound and details the methodologies for its extraction, purification, and characterization, with a focus on applications for research, scientific, and drug development professionals.

Introduction: The Significance of this compound in a Scientific Context

Malic acid exists as two stereoisomers, this compound and D-malic acid. The L-isomer is the biologically active form, playing a crucial role in cellular energy production through the Krebs cycle.[1] The synthetic route to malic acid typically results in a DL-racemic mixture, which may not be suitable for all applications, particularly in the pharmaceutical industry where stereochemistry can significantly impact pharmacology and toxicology.[5] Furthermore, the U.S. FDA has restricted the use of Dthis compound in infant food, highlighting the preference for the natural L-isomer.[3] Consequently, sourcing pure this compound from natural origins is of paramount importance. These "natural" sources can be broadly categorized into two main domains: direct extraction from plant materials and production via microbial fermentation.

Natural Sources of this compound: A Comparative Overview

This compound is ubiquitous in the plant kingdom, contributing to the characteristic tartness of many fruits and vegetables.[2] Additionally, various microorganisms can be harnessed to produce high titers of this compound through fermentation.

Phytochemical Sources

A variety of fruits and vegetables serve as viable natural reservoirs for this compound. The concentration, however, can vary significantly depending on the species, maturity, and growing conditions. Unripe fruits, in particular, tend to have higher concentrations of malic acid.[2][6]

| Natural Source | Typical this compound Content | Key Considerations |

| Apples (Malus sp.) | High, especially in unripe apples[2][6] | The genus name Malus is the Latin origin of "malic"[2]. Apple pomace, a byproduct of juice production, is a promising raw material.[7] |

| Grapes (Vitis sp.) | Can be as high as 5 g/L in some wines[2] | Concentration decreases as the fruit ripens.[2] |

| Cherries (Prunus sp.) | Abundant source[6][8] | |

| Plums (Prunus sp.) | Abundant source[6][8] | |

| Pears (Pyrus sp.) | Abundant source[6][8] | |

| Apricots (Prunus sp.) | Abundant source[6][8] | |

| Rhubarb | Primary flavor component[2] | |

| Tomatoes | Present in lower amounts[8] | |

| Potatoes | Present, concentration decreases as the vegetable ripens[9] |

Microbial Fermentation: A "Natural" Production Platform

While direct extraction from plants is a viable option, microbial fermentation offers a scalable and controllable alternative for producing high-purity this compound.[10] Various microorganisms, including filamentous fungi, yeasts, and bacteria, can accumulate this compound as a fermentation end-product.[3] Species of Aspergillus, in particular, are known for their ability to produce large quantities of malic acid from various carbon sources.[3] This method is often preferred for industrial-scale production due to higher yields and more consistent product quality.[11]

Extraction Methodologies from Plant Matrices

The extraction of this compound from plant sources is a critical step that dictates the purity and yield of the final product. The choice of method depends on factors such as the plant material, scale of extraction, and desired purity.

Solvent Extraction

Solvent extraction is a foundational technique that leverages the differential solubility of this compound.[12] Given that this compound is a polar compound, polar solvents are generally employed.

Principle: This method is based on selectively dissolving this compound from the plant matrix into a suitable solvent.

Protocol for Solvent Extraction from Apple Pomace:

-

Preparation of Plant Material: Dry the apple pomace and grind it into a fine powder to increase the surface area for efficient extraction.[12]

-

Extraction:

-

Place the powdered apple pomace into an extraction vessel.

-

Add a polar solvent such as methanol or an ethanol-water mixture.[12][13] Methanol has shown a high extraction affinity for malic acid.[13]

-

Conduct the extraction at a moderately elevated temperature (e.g., 50-70°C) for a defined period (e.g., 2-4 hours) with continuous agitation.[12]

-

-

Separation: Separate the solvent containing the dissolved this compound from the solid plant residue via filtration or centrifugation.[12]

-

Concentration: Evaporate the solvent under reduced pressure to obtain a concentrated crude extract of this compound.[12]

Causality of Experimental Choices:

-

Grinding the plant material: Increases the surface area-to-volume ratio, allowing for more efficient penetration of the solvent and dissolution of the target compound.

-

Choice of polar solvent: this compound is a polar molecule due to its carboxyl and hydroxyl groups, making it readily soluble in polar solvents like methanol and ethanol.

-

Elevated temperature: Increases the solubility of this compound and the diffusion rate of the solvent into the plant matrix, thereby enhancing extraction efficiency. However, temperatures should be controlled to prevent degradation of the target compound.

Advanced Extraction Techniques

For enhanced efficiency and purity, more advanced methods can be employed:

-

Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2, often with a polar co-solvent, to selectively extract this compound. This method is advantageous for its ability to yield highly pure extracts with no residual organic solvents.[12] The extraction is typically carried out at pressures of 7-48 MPa and temperatures of 31-80°C.[12]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

-

Enzyme-Assisted Extraction (EAE): Uses enzymes to break down the plant cell walls, facilitating the release of intracellular contents, including this compound.

Caption: General workflow for the extraction and purification of this compound from plant sources.

Purification Strategies for High-Purity this compound

Crude extracts, whether from plant sources or fermentation broths, contain a mixture of compounds. For pharmaceutical applications, high purity is essential.

Chromatography

Column chromatography is a powerful technique for separating this compound from other organic acids and impurities.[12] Anion-exchange chromatography is particularly effective for purifying D,this compound by removing impurities like maleic and fumaric acid, and the same principle applies to this compound purification.[14]

Principle: This technique separates molecules based on their differential affinity for a stationary phase and a mobile phase. In anion-exchange chromatography, the negatively charged malate ions bind to a positively charged stationary phase and are eluted by changing the pH or ionic strength of the mobile phase.

Crystallization

Crystallization is a crucial final step for obtaining highly purified this compound.[12]

Principle: This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the partially purified this compound in a suitable solvent at a high temperature and then allowing it to cool slowly, crystals of pure this compound will form, leaving impurities behind in the solution. Repeated crystallization can further enhance purity.[12]

Analytical Techniques for Quantification and Quality Control

Accurate quantification of this compound is vital for process optimization and quality control. Several reliable methods are available.

Enzymatic Assays

Enzymatic methods offer high specificity for the L-isomer.[15] One common method involves the enzyme L-malate dehydrogenase.

Principle: L-malate dehydrogenase catalyzes the oxidation of this compound to oxaloacetate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of this compound in the sample.[16][17]

Protocol for UV Spectrophotometric Enzymatic Assay:

-

Sample Preparation: Dilute the sample to ensure the this compound concentration falls within the linear range of the assay (typically between 5 and 300 mg/L for a 0.10 mL sample volume).[18] For colored samples like red wine, pretreatment with polyvinylpolypyrrolidone (PVPP) may be necessary to remove phenolic compounds that can interfere with the measurement.[19]

-

Reaction Mixture: In a cuvette, combine a suitable buffer (e.g., glycylglycine), NAD+, and the sample solution.[18]

-

Initiation of Reaction: Add L-malate dehydrogenase to start the reaction.

-

Measurement: Monitor the change in absorbance at 340 nm until the reaction is complete. The concentration of this compound can then be calculated based on the change in absorbance.[18]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of organic acids.[16]

Principle: Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase of dilute acid (e.g., 0.05M H3PO4) can effectively separate this compound from other organic acids.[16] Detection is typically achieved using a UV detector at a wavelength of around 220 nm.[16]

Caption: Workflow for the analytical quantification and purity assessment of this compound.

Conclusion and Future Outlook

The extraction of this compound from natural sources presents a sustainable and biocompatible alternative to synthetic production, which is particularly crucial for the pharmaceutical and nutraceutical industries. While direct extraction from fruits like apples offers a straightforward approach, microbial fermentation is emerging as a more scalable and controllable method. The future of natural this compound production will likely involve the optimization of fermentation processes using metabolically engineered microorganisms and the development of more efficient and environmentally friendly extraction and purification technologies. For drug development professionals, a thorough understanding of these sourcing and purification methodologies is essential for ensuring the quality, safety, and efficacy of their final products.

References

- Liu, L., et al. (2017). Microbial Biosynthesis of this compound and Related Metabolic Engineering Strategies: Advances and Prospects. PMC - NIH. [Link]

- Current Progress on Microbial this compound Production. (2024). SCIEPublish. [Link]

- Zelle, R. M., et al. (2010). Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export. Applied and Environmental Microbiology, 76(9), 2766–2777. [Link]

- Chen, J., et al. (2014). Microbial biosynthesis and secretion of this compound and its applications. Critical Reviews in Biotechnology, 36(2), 203-211. [Link]

- Figueiredo, Z. M., & Carvalho Júnior, L. B. (1991). This compound production using immobilized Saccharomyces cerevisiae. Applied Biochemistry and Biotechnology, 30(2), 217-224. [Link]

- Four Main Methods for Extracting L - Citrulline - DL - Malic Acid from Plants. (2024). Soothing Titbits. [Link]

- Malic Acid vs. Citric Acid: The Powerhouse Acids in Your Favorite Fruits. (n.d.). MetwareBio. [Link]

- Purification of this compound from Aqueous Solution by a Method of Reactive Extraction. (2020).

- Synthetic vs. Natural Malic Acid: What You Need to Know. (2025). Ingredi. [Link]

- This compound, UV method. (n.d.). NZYtech. [Link]

- Spectrophotometric Determination of this compound with a Malic Enzyme. (n.d.). J-STAGE. [Link]

- What foods are high in malic acid? (2020). Quora. [Link]

- Extraction of malic acid from Dillenia indica in organic solvents and its antimicrobial activity. (2021). Natural Product Research, 35(23), 5225-5229. [Link]

- Malic acid. (n.d.). Wikipedia. [Link]

- 27 Fruits And Vegetables Naturally Rich In Malic Acid. (2020). Boldsky.com. [Link]

- This compound, colorimetric method. (n.d.). ABO. [Link]

- This compound, UV method. (n.d.). NZYtech. [Link]

- Developing 'all-natural' approaches to food-grade Malic acid production. (n.d.). Mitacs. [Link]

- COMPARISON OF THREE METHODS TO ANALYZE NON- AROMATIC ORGANIC ACIDS IN HONEY. (n.d.). Universidade de Vigo. [Link]

- Malic acid was petitioned to include its use in organic processing. (2003). USDA. [Link]

- Method for producing malic acid and mlcrocrystalline cellulose with apple pomace as raw material. (2008).

- Process for the purification of malic acid. (1976).

- Method for purifying this compound from fermentation broth. (2022).

Sources

- 1. News - this compound [tianjiachem.com]

- 2. Malic acid - Wikipedia [en.wikipedia.org]

- 3. Microbial Biosynthesis of this compound and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. ingredi.com [ingredi.com]

- 6. quora.com [quora.com]

- 7. CN101153293A - Method for producing malic acid and mlcrocrystalline cellulose with apple pomace as raw material - Google Patents [patents.google.com]

- 8. Malic Acid vs. Citric Acid: The Powerhouse Acids in Your Favorite Fruits - MetwareBio [metwarebio.com]

- 9. boldsky.com [boldsky.com]

- 10. Current Progress on Microbial this compound Production - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 11. mitacs.ca [mitacs.ca]

- 12. Four Main Methods for Extracting L - Citrulline - DL - Malic Acid from Plants. [greenskybio.com]

- 13. tandfonline.com [tandfonline.com]

- 14. US3983170A - Process for the purification of malic acid - Google Patents [patents.google.com]

- 15. ihc-platform.net [ihc-platform.net]

- 16. tandfonline.com [tandfonline.com]

- 17. This compound, UV method [nzytech.com]

- 18. nzytech.com [nzytech.com]

- 19. abo.com.pl [abo.com.pl]

An In-depth Technical Guide to L-Malic Acid: Chemical Structure, Properties, and Applications

This guide provides a comprehensive technical overview of L-malic acid, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer synthesized, field-proven insights into the molecule's behavior, analysis, and application.

Section 1: Unveiling the Molecular Architecture of this compound

This compound, a naturally occurring dicarboxylic acid, is a cornerstone of cellular metabolism in virtually all living organisms.[1][2] Its significance extends from its contribution to the tart taste of fruits, like apples, to its pivotal role as an intermediate in the citric acid cycle.[1][3] The L-enantiomer is the biologically active form found in nature.[1][4]

1.1. Chemical Identity and Nomenclature

A clear and unambiguous identification of this compound is paramount for any scientific endeavor. Its systematic and common identifiers are outlined below.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-hydroxybutanedioic acid | [5][6] |

| Chemical Formula | C₄H₆O₅ | [1][4][7] |

| Molecular Weight | 134.09 g/mol | [1][5][6] |

| CAS Number | 97-67-6 | [5][6][8] |

1.2. Stereochemistry: The Basis of Biological Specificity

The biological activity of malic acid is intrinsically linked to its stereochemistry. The molecule possesses a chiral center at the second carbon atom, giving rise to two enantiomers: L-(-)-malic acid and D-(+)-malic acid. As is common in biological systems, only the L-isomer is naturally occurring and metabolized by organisms.[1] This specificity is a direct consequence of the three-dimensional arrangement of the hydroxyl and carboxyl groups around the chiral carbon, which dictates its interaction with enzyme active sites.

Caption: Chemical structure of this compound, highlighting the chiral center (C*).

Section 2: Physicochemical Properties and Their Implications

The physical and chemical properties of this compound govern its behavior in various systems, from biological matrices to industrial formulations.

2.1. Acidity and Buffering Capacity

This compound is a dicarboxylic acid, meaning it can donate two protons. The acid dissociation constants (pKa) determine the protonation state of the molecule at a given pH. The pKa values for malic acid are approximately pKa₁ = 3.40 and pKa₂ = 5.20.[1] This property makes it an effective buffering agent, particularly in the pH range of 3 to 5, which is relevant for many food and pharmaceutical preparations.[9][10]

Caption: Protonation states of this compound as a function of pH.

2.2. Solubility Profile

This compound exhibits high solubility in water and other polar solvents, a critical attribute for its application in aqueous systems.[11][12] Its solubility in water at room temperature is significantly high.[9][11] This high aqueous solubility is advantageous in the formulation of beverages, syrups, and other liquid preparations.[13]

Quantitative Solubility Data

| Solvent | Solubility ( g/100 g solvent at 20°C) | Source |

| Water | 55.8 | [9] |

| Methanol | 82.7 | [9] |

| Ethanol | 45.53 | [9] |

| Acetone | 17.75 | [9] |

| Diethyl Ether | 0.84 | [9] |

| Benzene | Practically insoluble | [9][14] |

2.3. Thermal Properties and Stability

This compound is a crystalline solid at room temperature with a melting point around 101-103°C.[14] It is stable at temperatures up to 150°C.[10] Above this temperature, it undergoes dehydration to form fumaric acid, with complete decomposition occurring at approximately 180°C.[10] This thermal stability is an important consideration in food processing and manufacturing where heat treatment is often employed.

Section 3: The Biochemical Significance of this compound

This compound is a key metabolic intermediate, most notably in the citric acid cycle (also known as the Krebs cycle), the central hub of cellular respiration.[1][15]

3.1. Role in the Citric Acid Cycle

Within the mitochondrial matrix, L-malate is formed through the hydration of fumarate, a reaction catalyzed by the enzyme fumarase. Subsequently, L-malate is oxidized to oxaloacetate by malate dehydrogenase, a reaction that concomitantly reduces NAD⁺ to NADH.[16] This NADH molecule then enters the electron transport chain to generate ATP, the primary energy currency of the cell.[16]

Sources

- 1. Malic acid - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Malic Acid vs. Citric Acid: The Powerhouse Acids in Your Favorite Fruits - MetwareBio [metwarebio.com]

- 4. Malic acid – formula, properties and application - PCC Group Product Portal [products.pcc.eu]

- 5. This compound | C4H6O5 | CID 222656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-(-)-Malic acid, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound | 97-67-6 [chemicalbook.com]

- 8. L(-)-Malic acid, 50 g, CAS No. 97-67-6 | A to Z | Chemicals | Carl ROTH - Netherlands [carlroth.com]

- 9. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. phexcom.com [phexcom.com]

- 11. This compound: Solubility and Benefits_Chemicalbook [chemicalbook.com]

- 12. News - this compound [tianjiachem.com]

- 13. thirumalaichemicals.com [thirumalaichemicals.com]

- 14. malicacid.in [malicacid.in]

- 15. This compound, UV method [nzytech.com]

- 16. Citric acid cycle - Wikipedia [en.wikipedia.org]

Foreword: The Imperative for Sustainable L-Malic Acid Production

An In-Depth Technical Guide to Microbial Fermentation for L-Malic Acid Production

This compound, a C4-dicarboxylic acid, is a cornerstone organic acid with broad applications across the food, beverage, pharmaceutical, and chemical industries.[1][2][3] Traditionally, its production has been dominated by petrochemical routes, which result in a racemic mixture of D- and L-isomers.[4][5] However, the growing demand for enantiomerically pure this compound, the biologically active form, coupled with increasing environmental concerns, has catalyzed a paradigm shift towards sustainable microbial fermentation processes.[4][6][7] This guide provides a comprehensive technical overview of the principles, methodologies, and advanced strategies underpinning the microbial production of this compound, tailored for researchers, scientists, and drug development professionals.

The Microbial Arsenal: A Survey of this compound Producers

The capacity to produce this compound is distributed across a diverse range of microorganisms, including filamentous fungi, yeasts, and bacteria.[4] The selection of an appropriate production strain is a critical first step, dictated by factors such as substrate utilization capabilities, product tolerance, genetic tractability, and safety status (e.g., Generally Regarded as Safe - GRAS).

Filamentous Fungi: The Workhorses of Organic Acid Production

Filamentous fungi, particularly species of Aspergillus, have been extensively studied for this compound production due to their natural ability to secrete large quantities of organic acids.[4]

-

Aspergillus oryzae : A GRAS-status organism, A. oryzae is a promising candidate for food-grade this compound production.[4] It can utilize a variety of carbon sources, including glucose, xylose, and glycerol.[4] Titers of up to 95.2 g/L have been achieved with mutant strains using inorganic nitrogen sources.[4]

-

Aspergillus niger : Another industrial stalwart for organic acid production, A. niger has been engineered to produce high titers of this compound.[4][8] Metabolic engineering efforts have pushed production levels to as high as 201.24 g/L, although this was accompanied by significant citric acid byproduct formation.[8] Recent strategies have focused on eliminating citric acid accumulation to further improve malic acid yields.[8]

-

Rhizopus oryzae : This fungus is known for producing fumaric acid, a precursor to this compound, and some strains can also produce this compound directly.[9]

Yeasts: Robust and Versatile Cell Factories

Yeasts offer advantages such as rapid growth rates and tolerance to low pH environments.

-

Saccharomyces cerevisiae : As a well-characterized model organism, S. cerevisiae is an attractive host for metabolic engineering. Wild-type strains produce low levels of malate, but engineered strains have achieved titers up to 59 g/L.[10]

-

Zygosaccharomyces rouxii : This osmotolerant yeast has demonstrated a natural ability to produce significant amounts of this compound, with reported titers of 74.90 g/L from glucose.[4]

Bacteria: The Realm of Genetic Engineering

While not typically natural high-producers of this compound, bacteria like Escherichia coli are readily engineered for its production. Their rapid growth and sophisticated genetic tools make them ideal for pathway engineering and optimization.

Metabolic Pathways: The Biochemical Blueprint for this compound Synthesis

The microbial production of this compound from glucose primarily proceeds through several key metabolic pathways. Understanding these pathways is fundamental to rationally designing strains and optimizing fermentation processes. The main routes include the reductive tricarboxylic acid (rTCA) pathway, the oxidative TCA cycle, and the glyoxylate cycle.[1][11]

Caption: Key metabolic pathways for this compound production.

The Reductive TCA (rTCA) Pathway: The High-Yield Route

The rTCA pathway is the most efficient route for this compound production, with a theoretical yield of 2 moles of malate per mole of glucose.[10] This pathway involves the carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase, followed by the reduction of oxaloacetate to L-malate by malate dehydrogenase.[5][10]

The Glyoxylate Cycle: An Anabolic Alternative

In some microorganisms, the glyoxylate cycle can contribute to this compound accumulation.[11] This pathway bypasses the decarboxylation steps of the TCA cycle, allowing for the net synthesis of C4 compounds from C2 units (acetyl-CoA).[11] Isocitrate lyase and malate synthase are the key enzymes of this cycle.[11]

The Oxidative TCA Cycle

This compound is an intermediate of the oxidative TCA cycle. By blocking or downregulating the enzymes downstream of malate, it is possible to accumulate this compound. Fumarase catalyzes the hydration of fumarate to L-malate.

Fermentation Process Development and Optimization

The successful translation of a promising microbial strain from the laboratory to an industrial scale hinges on the development of a robust and optimized fermentation process.

Media Composition: Fueling the Microbial Factory

-

Carbon Source : Glucose is the most common carbon source for this compound production.[12] However, to improve the economic feasibility, alternative and renewable feedstocks such as crude glycerol (a byproduct of biodiesel production) and lignocellulosic hydrolysates are being explored.[4][7]

-

Nitrogen Source : Nitrogen limitation is a common strategy to induce organic acid accumulation.[1] The choice between organic nitrogen sources (e.g., peptone) and inorganic sources (e.g., ammonium sulfate) can significantly impact this compound titers.[4]

-

pH Control : Maintaining an optimal pH is crucial for cell growth and product formation. The production of this compound leads to a decrease in the pH of the fermentation broth. Calcium carbonate is often added to the medium to neutralize the acid and maintain a stable pH.[1][13]

Process Parameters: Fine-Tuning the Fermentation Environment

-

Temperature : The optimal temperature for this compound production varies depending on the microorganism. For example, a temperature of 32°C was found to be optimal for a mutant strain of Rhizopus oryzae.[14]

-

Aeration and Agitation : Adequate oxygen supply is generally required for the growth of aerobic microorganisms and can influence the metabolic flux towards this compound. The optimal aeration and agitation rates need to be determined for each specific process.

Fermentation Strategies: Maximizing Productivity

-

Batch Fermentation : This is the simplest mode of operation, where all nutrients are provided at the beginning of the fermentation.

-

Fed-Batch Fermentation : This strategy involves the controlled feeding of nutrients during the fermentation process. It is often employed to overcome substrate inhibition and to extend the production phase, leading to higher product titers.[15]

-

Repeated-Batch Fermentation : In this approach, a portion of the fermentation broth is harvested at the end of a batch cycle, and fresh medium is added to the remaining culture to start a new cycle. This can lead to prolonged production and increased overall productivity.[15]

Caption: A generalized workflow for this compound fermentation.

Downstream Processing: From Broth to Pure Product

The recovery and purification of this compound from the fermentation broth is a critical step that can significantly impact the overall process economics. A typical downstream process involves:

-

Cell Removal : Separation of the microbial biomass from the fermentation broth, usually achieved by centrifugation or filtration.

-

Precipitation : this compound is often precipitated as calcium malate by the addition of calcium hydroxide.

-

Acidification : The calcium malate salt is then acidified with sulfuric acid to release free this compound and precipitate calcium sulfate.

-

Purification : Further purification can be achieved through techniques such as crystallization, ion exchange chromatography, and electrodialysis.

Advanced Strategies for Enhanced this compound Production

Metabolic Engineering: Rewiring the Cell for Overproduction

Metabolic engineering plays a pivotal role in developing highly efficient microbial cell factories for this compound production.[4][6] Key strategies include:

-

Overexpression of Key Enzymes : Enhancing the expression of enzymes in the this compound biosynthesis pathway, such as pyruvate carboxylase and malate dehydrogenase.[5]

-

Deletion of Competing Pathways : Knocking out genes involved in the formation of byproducts (e.g., succinic acid, lactic acid, ethanol) to redirect carbon flux towards this compound.[16]

-

Cofactor Engineering : Optimizing the intracellular availability of cofactors like NADH, which is required for the reduction of oxaloacetate to malate.[17][18]

-

Transporter Engineering : Overexpressing malate transporters to facilitate the export of this compound out of the cell, thereby alleviating potential feedback inhibition.[10][11]

Immobilized Cell Technology: A Reusable Biocatalyst

Immobilizing microbial cells in a solid support matrix, such as alginate or carrageenan, offers several advantages, including:

-

High cell densities, leading to increased volumetric productivity.

-

Simplified downstream processing as the cells are easily separated from the product stream.

-

Enhanced cell stability and the potential for continuous operation.[19][20]

Experimental Protocols: A Practical Guide

Protocol for Batch Fermentation of this compound using Aspergillus oryzae

-

Inoculum Preparation :

-

Inoculate a 250 mL flask containing 50 mL of seed medium with spores of A. oryzae.

-

Incubate at 30°C for 48 hours on a rotary shaker at 200 rpm.

-

-

Fermentation :

-

Prepare the fermentation medium containing glucose, a nitrogen source, mineral salts, and calcium carbonate.

-

Sterilize the fermenter containing the medium.

-

Inoculate the fermenter with the seed culture (10% v/v).

-

Maintain the fermentation at 32°C with an aeration rate of 1 vvm and an agitation speed of 400 rpm.

-

Control the pH at 6.0 by the addition of sterile 5M NaOH.

-

Take samples periodically for analysis of biomass, residual glucose, and this compound concentration.

-

Analytical Method: Quantification of this compound by HPLC

-

Sample Preparation : Centrifuge the fermentation broth sample to remove cells. Dilute the supernatant with deionized water as needed.

-

HPLC Analysis :

-

Column : A suitable reversed-phase C18 column or an ion-exchange column.

-

Mobile Phase : Isocratic elution with a dilute solution of sulfuric acid (e.g., 5 mM).

-

Flow Rate : 0.6 mL/min.

-

Detection : UV detector at 210 nm.

-

Quantification : Determine the concentration of this compound by comparing the peak area with that of a standard curve prepared with known concentrations of this compound.

-

Future Perspectives and Challenges

The microbial production of this compound holds immense promise as a sustainable alternative to chemical synthesis. However, several challenges remain to be addressed for widespread industrial implementation:

-

Cost-Competitive Production : The cost of microbial fermentation needs to be competitive with the established petrochemical processes. This necessitates the use of low-cost renewable feedstocks and highly efficient downstream processing.

-

Strain Robustness : Industrial fermentation processes require robust microbial strains that can tolerate high substrate and product concentrations, as well as other process stresses.

-

Product Recovery : The development of more efficient and cost-effective methods for this compound purification is crucial.

Future research will likely focus on the development of novel metabolic engineering strategies, the exploration of new and robust microbial producers, and the optimization of fermentation and downstream processes to further enhance the economic viability of bio-based this compound production.

Data Summary

Table 1: Comparison of this compound Production by Different Microorganisms

| Microorganism | Strain Type | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Aspergillus flavus | Wild-type | 113 | - | - | [4] |

| Aspergillus oryzae | Mutant | 95.2 | - | 0.57 | [4] |

| Aspergillus niger | Engineered | 96.24 | - | - | [4] |

| Penicillium viticola | Wild-type | 131 | 1.34 (mol/mol) | 1.36 | [4] |

| Zygosaccharomyces rouxii | Wild-type | 74.90 | 0.52 (mol/mol) | - | [4] |

| Saccharomyces cerevisiae | Engineered | 59 | 0.42 (mol/mol) | - | [10] |

References

- Chen, X., et al. (2020). Microbial Biosynthesis of this compound and Related Metabolic Engineering Strategies: Advances and Prospects. Frontiers in Bioengineering and Biotechnology. [Link]

- Dai, W., et al. (2022). Recent advances in microbial production of this compound. Applied Microbiology and Biotechnology. [Link]

- Zelle, R. M., et al. (2010). Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export. Applied and Environmental Microbiology. [Link]

- Brown, S. H., et al. (2013). Microbial production of this compound. Applied Microbiology and Biotechnology. [Link]

- West, T. P. (2017). Microbial Production of Malic Acid from Biofuel-Related Coproducts and Biomass.

- Xi'an Wanlong Pharmaceutical Co., Ltd. (n.d.).

- Singh, R., et al. (2019). Recent advances in the production of malic acid by native fungi and engineered microbes. World Journal of Microbiology and Biotechnology. [Link]

- Foodchem International Corpor

- ResearchGate. (n.d.). Four pathways for this compound production in microorganisms. [Link]

- Semantic Scholar. (n.d.). Recent advances in microbial production of this compound. [Link]

- Semantic Scholar. (n.d.).

- SCIEPublish. (2024). Current Progress on Microbial this compound Production. [Link]

- ASM Journals. (2010).

- MDPI. (2022). Immobilization of Aspergillus oryzae DSM 1863 for this compound Production. [Link]

- PubMed. (1991). This compound production using immobilized Saccharomyces cerevisiae. [Link]

- PubMed. (2024).

- ResearchGate. (2021).

- Food Additives. (2015).

- ResearchGate. (n.d.). Optimization of malic acid production under various environmental... [Link]

- MDPI. (2017).

- ACS Publications. (2024).

- PMC - NIH. (n.d.).

- ResearchGate. (n.d.). Malic acid production from thin stillage by Aspergillus species. [Link]

- ACS Publications. (2020). Improved Production of Malic Acid in Aspergillus niger by Abolishing Citric Acid Accumulation and Enhancing Glycolytic Flux. [Link]

- ResearchGate. (n.d.). This compound formation by immobilized Saccharomyces cerevisiae amplified for fumarase. [Link]

- Yx-biotech. (2024). Application of this compound in the Pharmaceutical Industry. [Link]

- Agrovin. (n.d.).

- CORE. (2011). Malic acid production by Aspergillus oryzae. [Link]

- PubMed. (n.d.).

- Semantic Scholar. (n.d.).

- 食品科学. (n.d.). Study on fermentation optimization for Rhizopus oryzae producing this compound. [Link]

- PubMed Central. (n.d.).

- Frontiers. (n.d.).

- PubMed. (2023).

- eno.news. (2026). Malolactic Fermentation: Initiation, Blocking, and Troubleshooting. [Link]

- PMC - NIH. (n.d.). Malolactic Fermentation: New Approaches to Old Problems. [Link]

- ResearchGate. (n.d.).

Sources

- 1. Microbial biosynthesis and secretion of this compound and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. News - this compound [tianjiachem.com]

- 3. Applications of this compound [xawanlong.net]

- 4. Microbial Biosynthesis of this compound and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolic engineering of Rhizopus oryzae for the production of platform chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Microbial Biosynthesis of this compound and Related Metabolic Engineering Strategies: Advances and Prospects [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Study on fermentation optimization for Rhizopus oryzae producing this compound [spkx.net.cn]

- 15. Frontiers | Enhanced this compound Production by Aspergillus oryzae DSM 1863 Using Repeated-Batch Cultivation [frontiersin.org]

- 16. Current Progress on Microbial this compound Production - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 17. Enhancing this compound Production in Aspergillus niger via Natural Activation of sthA Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. This compound production using immobilized Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of L-Malic Acid in C4 Carbon Fixation: A Technical Guide

Abstract

The evolution of C4 photosynthesis represents a remarkable adaptation to environments with high temperatures and intense irradiation, minimizing photorespiration and enhancing carbon fixation efficiency. Central to this sophisticated biochemical pathway is the dynamic synthesis, transport, and decarboxylation of L-malic acid. This technical guide provides an in-depth exploration of the multifaceted role of this compound in C4 carbon fixation, designed for researchers, scientists, and drug development professionals. We will dissect the enzymatic machinery, the distinct metabolic subtypes, and the underlying regulatory mechanisms that govern the flux of malate. Furthermore, this guide furnishes detailed experimental protocols and data presentation frameworks to empower rigorous scientific investigation in this field.

Introduction: The Imperative for a CO2 Concentrating Mechanism

In conventional C3 photosynthesis, the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) directly fixes atmospheric CO2. However, RuBisCO also possesses an oxygenase activity that becomes increasingly prominent at higher temperatures and low CO2 concentrations, leading to a wasteful process known as photorespiration. C4 plants have evolved a highly efficient CO2 concentrating mechanism to overcome this limitation, spatially separating the initial capture of atmospheric CO2 from its final fixation by RuBisCO. This is achieved through a coordinated interplay between two distinct photosynthetic cell types: the mesophyll and the bundle sheath cells.[1][2] this compound, a four-carbon dicarboxylic acid, serves as a key mobile carrier of this captured CO2.[3][4][5]

The Core C4 Pathway: this compound as the CO2 Shuttle

The fundamental C4 cycle can be conceptualized in four key stages:

-

Initial CO2 Fixation: In the cytosol of mesophyll cells, atmospheric CO2 (as bicarbonate) is fixed to the three-carbon acceptor phosphoenolpyruvate (PEP) by the enzyme PEP carboxylase (PEPC), forming the four-carbon compound oxaloacetate (OAA).[1][2][3] PEPC has a high affinity for bicarbonate and is not inhibited by oxygen, ensuring efficient CO2 capture even at low concentrations.[2]

-

Conversion to this compound: The highly unstable oxaloacetate is rapidly reduced to this compound in the mesophyll chloroplasts by NADP-malate dehydrogenase (NADP-MDH), utilizing NADPH generated from the light-dependent reactions of photosynthesis.[6][7][8]

-

Intercellular Transport: this compound is then transported from the mesophyll cells to the adjacent bundle sheath cells, a process facilitated by a high density of plasmodesmata connecting the two cell types.[9][10][11][12]

-

Decarboxylation and CO2 Refixation: Within the bundle sheath cells, this compound is decarboxylated to release CO2 and pyruvate.[3] This elevates the CO2 concentration around RuBisCO, effectively outcompeting oxygen and suppressing photorespiration. The released CO2 then enters the Calvin cycle for fixation into carbohydrates.[1][2] The pyruvate is transported back to the mesophyll cells to regenerate PEP, completing the cycle.[3]

Logical Flow of the Core C4 Pathway

Caption: Core workflow of this compound as a CO2 shuttle in C4 photosynthesis.

Biochemical Subtypes of C4 Photosynthesis

While the core principle remains the same, C4 plants exhibit biochemical diversity in the primary C4 acid transported and the decarboxylating enzyme utilized in the bundle sheath cells. This leads to the classification of three major subtypes.[2][13]

NADP-Malic Enzyme (NADP-ME) Subtype

This is considered the classic C4 pathway, predominantly found in important crops like maize, sugarcane, and sorghum.[2]

-

Primary C4 Acid: this compound is the exclusive carbon shuttle from the mesophyll to the bundle sheath cells.[4][5][9]

-

Decarboxylation: In the bundle sheath cell chloroplasts, this compound is oxidatively decarboxylated by NADP-malic enzyme (NADP-ME) to produce CO2, pyruvate, and NADPH.[6][7][14][15]

-

Energetic Causality: The NADPH generated during decarboxylation is stoichiometrically significant, contributing to the reducing power required for the Calvin cycle in the bundle sheath chloroplasts.[7][16] This elegant coupling reduces the need for extensive photosystem II activity in bundle sheath cells.

NAD-Malic Enzyme (NAD-ME) Subtype

In this subtype, aspartate plays a more prominent role as the initial transport metabolite.

-

Primary C4 Acid: Oxaloacetate in the mesophyll cell is primarily transaminated to aspartate by aspartate aminotransferase (AspAT).[9][17][18][19] Aspartate, rather than malate, is the main carbon carrier transported to the bundle sheath cells.

-

Decarboxylation: Inside the bundle sheath mitochondria, aspartate is converted back to oxaloacetate, which is then reduced to this compound.[4][5] This this compound is then decarboxylated by NAD-malic enzyme (NAD-ME) to yield CO2 and pyruvate.[1][4][5]

-

Cellular Compartmentation: The involvement of mitochondria for decarboxylation is a key distinguishing feature of this subtype.[1][4][5]

Phosphoenolpyruvate Carboxykinase (PCK) Subtype

This subtype also utilizes aspartate as the primary transport molecule but employs a different decarboxylation enzyme.

-

Primary C4 Acid: Similar to the NAD-ME subtype, aspartate is the main transported C4 acid.[9][17][18][19]

-

Decarboxylation: In the bundle sheath cell cytosol, aspartate is converted back to oxaloacetate. Phosphoenolpyruvate carboxykinase (PEPCK) then decarboxylates oxaloacetate to PEP and CO2, in an ATP-dependent reaction.[13]

-